molecular formula C21H15NO3 B11833553 2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one

2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one

Cat. No.: B11833553
M. Wt: 329.3 g/mol
InChI Key: IHBJTBBUEIIGJI-UHFFFAOYSA-N
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Description

2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one typically involves the condensation of salicylic acid derivatives with amines or amides. One common method involves the reaction of 2-hydroxybenzoic acid with benzyloxyaniline under acidic conditions to form the desired benzoxazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to a dihydrobenzoxazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the oxazinone ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) or inhibit excitatory neurotransmission, thereby reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-benzo[e][1,3]oxazin-4-one: Known for its anticonvulsant activity.

    2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one: Used as an intermediate in the synthesis of deferasirox, an iron chelating agent.

    3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Exhibits antibacterial activity.

Uniqueness

2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one is unique due to its benzyloxy substituent, which can influence its pharmacological properties and reactivity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for drug development and other applications .

Biological Activity

The compound 2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one is part of the benzo[e][1,3]oxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, antitumor, and neuroprotective properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C21H18NO4\text{C}_{21}\text{H}_{18}\text{N}\text{O}_{4}

This compound features a benzyloxy group and a benzo[e][1,3]oxazine core, which are critical for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzo[e][1,3]oxazines exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Comparison with Standard Antibiotics : The inhibition zones measured for this compound were comparable to ceftriaxone, indicating its potential as an effective antibacterial agent .

Anti-Inflammatory Activity

The anti-inflammatory potential of the compound was assessed through its effects on pro-inflammatory cytokines:

  • Inhibition of Cytokine Production : In vitro studies revealed that the compound significantly inhibited IL-6 and TNF-α production in treated cells. At a concentration of 10 µg/mL, it achieved an inhibitory efficacy of 89% for IL-6 and 78% for TNF-α compared to dexamethasone .
  • Mechanism of Action : The inhibition is believed to be mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Antitumor Activity

The antitumor effects of the compound were evaluated in various cancer cell lines:

  • Cell Viability and Morphology : Treatment with the compound resulted in a decrease in cell viability and induced morphological changes in cancer cells. For instance, at higher concentrations, significant apoptosis was observed .
  • IC50 Values : The IC50 values for MCF-7 breast cancer cells were reported at approximately 225 µM, indicating substantial cytotoxicity against these cells .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may also possess neuroprotective properties:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results as an AChE inhibitor, with IC50 values ranging from 33.27 nM to 93.85 nM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialMIC: 40-50 µg/mL; comparable to ceftriaxone
Anti-inflammatoryIL-6 inhibition: 89%; TNF-α inhibition: 78%
AntitumorIC50 ~225 µM against MCF-7 cells
NeuroprotectiveAChE inhibition IC50: 33.27–93.85 nM

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)-1,3-benzoxazin-4-one

InChI

InChI=1S/C21H15NO3/c23-20-16-10-4-7-13-19(16)25-21(22-20)17-11-5-6-12-18(17)24-14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

IHBJTBBUEIIGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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